Several papers describe derivatives of quinoline and tetrahydroisoquinoline with a 2-(3,4-dimethoxyphenyl)ethyl substituent, which share structural similarities with the target compound. For instance, [] discusses 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines and their antileishmanial activity. Similarly, [] focuses on (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), an If channel inhibitor, and its human metabolites.
Although the synthesis of the specific compound is not described, papers like [] and [] detail the synthesis of related 2-(3,4-dimethoxyphenyl)ethylamine derivatives. Common strategies involve reacting a suitably substituted quinoline or tetrahydroisoquinoline core with a 2-(3,4-dimethoxyphenyl)ethyl halide or similar electrophile.
Numerous papers provide detailed structural characterizations of related compounds. Techniques like X-ray crystallography [, , , , , ], NMR spectroscopy [, , , , , , ], and mass spectrometry [, , , , ] are frequently employed to elucidate bond lengths, angles, conformations, and other structural features.
The mechanism of action depends heavily on the specific compound and its target. For example, [] suggests that some 2-(3,4-dimethoxyphenyl)ethylamine derivatives exhibit anti-ulcer activity by reducing gastric motility and secretion. [] elaborates on the mechanism of action of PF-03716556, an acid pump antagonist, illustrating how structural features contribute to its inhibitory activity.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2